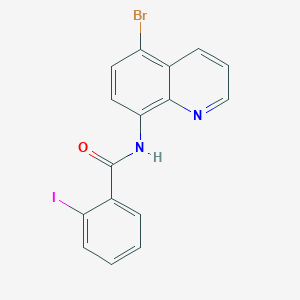

![molecular formula C22H32N4O B4583622 2-(1-cyclohexyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4583622.png)

2-(1-cyclohexyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol

Overview

Description

Synthesis Analysis

- The synthesis of related cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, potential substance P antagonists, involves cycloaddition followed by reductive opening of lactone-bridged adducts. This method highlights the complexity of synthesizing multi-substituted piperazine derivatives (Wu et al., 2000).

Molecular Structure Analysis

- The molecular structure of compounds synthesized in related studies often involves complex bicyclic systems with specific conformational preferences. These conformations are crucial for accommodating various pharmacophoric groups, indicating the importance of stereochemistry in the synthesis and functionality of such compounds (Wu et al., 2000).

Chemical Reactions and Properties

- Related compounds exhibit diverse chemical reactivity, such as the ability to serve as protecting groups for carboxylic acids, highlighting the versatility of pyridinyl compounds in synthetic chemistry (Elladiou & Patrickios, 2012).

Physical Properties Analysis

- The physical properties of similar compounds, such as solubility, melting points, and boiling points, often depend on the specific functional groups present and their molecular arrangement. These properties are critical for determining the compound's suitability for various applications, although specific data for the compound are not available.

Chemical Properties Analysis

- The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing specific types of chemical transformations, are fundamental for understanding the utility of such compounds in synthetic chemistry. For instance, the synthesis and reactivity of pyrrolidine and piperidine derivatives with chiral tertiary alcohols indicate a wide range of potential chemical manipulations (Liu et al., 2018).

Scientific Research Applications

Synthesis and Anticancer Activity

The compound is used in the synthesis of polysubstituted 4H-Pyran derivatives, which have been evaluated for their anticancer activity against different human cancer cell lines. An efficient microwave-assisted procedure is employed, showcasing the compound's role in creating potentially potent anticancer agents (Hadiyal et al., 2020).

Polymerization Catalyst

It serves as a component in palladium(II) complexes, which act as catalysts for the polymerization of methyl methacrylate. This illustrates its utility in material science, particularly in the development of polymers with specific characteristics (Kim et al., 2014).

Synthesis of Substituted Piperidines

The compound is involved in the synthesis of highly substituted piperidines, highlighting its importance in organic synthesis. The process utilizes aromatic aldehydes, anilines, and β–ketoesters, showcasing its versatility in creating complex organic structures (Sajadikhah et al., 2012).

Protecting Group in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, a related compound, acts as a protecting group for carboxylic acids. Its stability under various conditions and ease of removal post-polymerization demonstrate its significance in polymer chemistry (Elladiou & Patrickios, 2012).

Synthesis of Piperidine and Pyrrolidine Derivatives

Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines uses the compound for forming pyrrolidine and piperidine derivatives. This process highlights its application in the synthesis of pharmacologically relevant structures (Mukherjee & Widenhoefer, 2011).

properties

IUPAC Name |

2-[1-cyclohexyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperazin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O/c27-16-11-21-18-24(14-15-25(21)19-7-2-1-3-8-19)17-20-9-6-13-26(20)22-10-4-5-12-23-22/h4-6,9-10,12-13,19,21,27H,1-3,7-8,11,14-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSNIFMXDVKMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CN3C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-cyclohexyl-4-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperazin-2-yl}ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)

![5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4583553.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4583557.png)

![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)

![N-(2-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4583580.png)

![methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4583587.png)

![N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4583597.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4583607.png)

![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4583624.png)

![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide](/img/structure/B4583632.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4583643.png)